molecular formula C17H14ClN3OS B2508650 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 851132-81-5

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2508650
CAS No.: 851132-81-5
M. Wt: 343.83
InChI Key: PTILNOONYUPHAF-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features an imidazole ring, a chlorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide
  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-propylacetamide

Uniqueness

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILNOONYUPHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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